molecular formula C8H7N3O3 B1403281 methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate CAS No. 1269822-95-8

methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate

Cat. No.: B1403281
CAS No.: 1269822-95-8
M. Wt: 193.16 g/mol
InChI Key: XQPIHCJCVMUUNB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate, commonly known as HP-β-CD, is a cyclodextrin derivative. It has a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The compound’s IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including this compound, have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Scientific Research Applications

Synthesis and Chemistry

  • Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is involved in the synthesis of various complex heterocyclic compounds. For instance, it is used in the high yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, which include unprecedented heterocyclic skeletons (Galenko et al., 2016).
  • It serves as a precursor in the synthesis of pyrrolo[2,3-c]pyridazines, a process that involves thermolysis and provides a synthetic route to novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979).

Application in Chemiluminescence

  • This compound is also used in the synthesis of polycyclic pyridazinediones, which are notable for their chemiluminescent properties. These compounds have been found to be more efficient than luminol in light production, indicating potential applications in analytical chemistry and bioimaging (Tominaga, Sasaki, & Castle, 1998).

Heterocyclic Compound Synthesis

  • The compound plays a critical role in the synthesis of various heterocyclic structures, including derivatives of benzofuran, indole, and cinnoline, showcasing its versatility in organic synthesis (Samsonov & Volodarskii, 1998).

Formation of Novel Ring Systems

  • Its application extends to the formation of novel ring systems such as pyrrolo[3,2-c]pyridazine and furo[2,3-c]pyndazine, underlining its importance in the development of new pharmaceuticals and materials (Deeb et al., 1992).

Future Directions

Pyrrolopyrazine derivatives, including methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate, are an attractive scaffold for drug discovery research . Their wide range of biological activities suggests potential for further exploration in the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways . For instance, it can interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as cell cycle arrest or apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve a significant biochemical response without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered metabolic flux and reduced energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to inhibit metabolic enzymes. The subcellular localization of this compound influences its ability to modulate cellular processes and biochemical reactions.

Properties

IUPAC Name

methyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(12)3-9-11-7(4)10-5/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPIHCJCVMUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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